9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene
Description
Structure
3D Structure
Properties
IUPAC Name |
8-methoxy-1,4-dioxa-9-azaspiro[4.6]undec-8-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-11-8-2-3-9(4-5-10-8)12-6-7-13-9/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTNNVQNZCYGER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NCCC2(CC1)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of a precursor molecule containing the necessary functional groups to form the spirocyclic structure. The reaction conditions often involve the use of a base or acid catalyst, and the reaction is carried out at a controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Scientific Research Applications
9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research into potential therapeutic applications of this compound is ongoing, with studies exploring its efficacy in treating various diseases.
Mechanism of Action
The mechanism of action of 9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical properties of 9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene and related spiro compounds:
Key Observations:
- Ring System Variations: The [4.6] spiro system in the target compound contrasts with the [5.5] system in (8S,10S)-8-Ethoxycarbonyl-10-propyl-1,5-dioxa-9-azaspiro[5.5]undecane. Larger spiro rings (e.g., [5.5]) may enhance conformational flexibility, influencing binding interactions in biological systems . Substituted [4.5] spiro compounds (e.g., 8-phenethyl derivatives) exhibit fungicidal properties, suggesting that minor ring-size alterations significantly impact bioactivity .
- In contrast, the ketone in 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one increases electrophilicity, making it reactive toward nucleophiles . Substituents like ethoxycarbonyl (in [5.5] spiro compounds) enhance steric bulk, which may hinder synthetic accessibility compared to simpler methoxy groups .
Biological Activity
9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene is a synthetic compound characterized by its unique spirocyclic structure, which has garnered attention in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₉H₁₅NO₃
- Molecular Weight : 185.22 g/mol
- CAS Number : 2060033-14-7
The compound features a methoxy group and a dioxaspiro structure, contributing to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound is believed to modulate signaling pathways involved in cellular processes, although specific targets remain under investigation.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated that the compound inhibited the growth of certain bacterial strains at concentrations as low as 25 µM. This suggests potential applications in developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of the cell cycle. For instance, a concentration-dependent study revealed that doses of 50 µM resulted in significant cell death in colorectal cancer cells.
Neuroprotective Effects
Preliminary research suggests that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents, indicating its potential for treating neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
A recent investigation evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 20 µM, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Cancer Cell Apoptosis
In a study focusing on colorectal cancer cells (HT29), treatment with this compound at varying concentrations (10 µM to 100 µM) resulted in increased apoptosis rates as assessed by flow cytometry. The compound's ability to activate caspase pathways was confirmed through Western blot analysis.
Comparative Analysis with Similar Compounds
This table illustrates the distinct biological activities associated with similar spirocyclic compounds, emphasizing the unique properties of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
